molecular formula C20H14ClN5O2 B2690025 8-(3-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879440-61-6

8-(3-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2690025
CAS RN: 879440-61-6
M. Wt: 391.82
InChI Key: FJISULJDVUTAQW-UHFFFAOYSA-N
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Description

The compound “8-(3-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a purine ring . The presence of these rings suggests that this compound might have biological activity, as both imidazole and purine are common structures in bioactive molecules.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and purine rings, as well as the attached phenyl and methyl groups. The chlorine atom on one of the phenyl rings would likely have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

Again, without specific literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study conducted by Zagórska et al. (2009) describes the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their evaluation as potent 5-HT(1A) receptor ligands. This research suggests the potential of these compounds in developing anxiolytic and antidepressant agents, highlighting the relevance of long-chain arylpiperazines linked to tricyclic derivatives of theophylline in future research for new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2009).

Development of Inhibitors for Kinase

Research by Snow et al. (2002) identified an imidazo[4,5-h]isoquinolin-7,9-dione as an ATP competitive inhibitor of lck by high throughput screening. This study led to the development of imidazo[4,5-h]isoquinolin-9-one, showing significant potency improvements against lck and cellular assays. The findings are essential for understanding the molecular interaction of these compounds with kinase enzymes, contributing to the development of more potent inhibitors (Snow et al., 2002).

Affinity for Serotoninergic and Dopaminergic Receptors

A study by Zagórska et al. (2015) synthesized and tested a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones to evaluate their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This research is significant for identifying compounds with potential antidepressant and anxiolytic properties and contributes to the understanding of receptor affinity and selectivity for these compounds (Zagórska et al., 2015).

Exploration of Antidepressant and Anxiolytic Properties

Another study by Zagórska et al. (2016) focused on synthesizing and evaluating 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Selected compounds from this study exhibited potential as antidepressants and anxiolytics, contributing to the field of mental health research (Zagórska et al., 2016).

Anti-inflammatory and Analgesic Activities

Research by Abignente et al. (1993) describes the synthesis and evaluation of 2-arylimidazo[1,2-a]pyrazine-3-carboxylic esters and acids for their anti-inflammatory and analgesic activities. The study found that certain compounds exhibited potent anti-inflammatory and analgesic activities, providing valuable insights for the development of new therapeutic agents (Abignente et al., 1993).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain imidazole or purine rings work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or other fields, studying its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

6-(3-chlorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-6-3-2-4-7-12)26(19(25)22-17)14-9-5-8-13(21)10-14/h2-11H,1H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJISULJDVUTAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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